molecular formula C12H16N2O B12343120 3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde

3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde

Cat. No.: B12343120
M. Wt: 204.27 g/mol
InChI Key: IJQPEFWXEHIWCJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde is a chemical compound that belongs to the class of pyrazolidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The presence of the 3,4-dimethylphenyl group and the carbaldehyde functional group makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(3,4-Dimethylphenyl)pyrazolidine-4-carboxylic acid.

    Reduction: 3-(3,4-Dimethylphenyl)pyrazolidine-4-methanol.

    Substitution: 3-(3,4-Dimethyl-2-nitrophenyl)pyrazolidine-4-carbaldehyde.

Scientific Research Applications

3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)pyrazole
  • 3-(3,4-Dimethylphenyl)pyrazolidine
  • 3-(3,4-Dimethylphenyl)pyrazoline

Uniqueness

3-(3,4-Dimethylphenyl)pyrazolidine-4-carbaldehyde is unique due to the presence of both the 3,4-dimethylphenyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)pyrazolidine-4-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)12-11(7-15)6-13-14-12/h3-5,7,11-14H,6H2,1-2H3

InChI Key

IJQPEFWXEHIWCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2C(CNN2)C=O)C

Origin of Product

United States

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